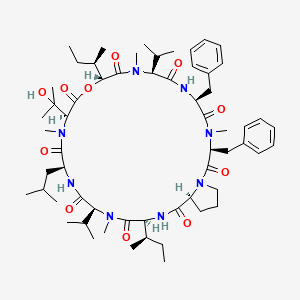
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester
説明
Phosphorothioic acids are a type of organophosphorus compounds that contain a phosphorus atom bonded to a sulfur atom and an oxygen atom . They are often used in the production of pesticides and are known for their insecticidal properties .
Molecular Structure Analysis
The molecular structure of phosphorothioic acids typically includes a phosphorus atom bonded to a sulfur atom and an oxygen atom . The specific molecular structure of “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester” is not available in the sources I found.Chemical Reactions Analysis
Phosphorothioic acids can undergo a variety of chemical reactions, including hydrolysis and oxidation . The specific chemical reactions of “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on the structure of “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester”, it’s difficult to provide an accurate analysis of its properties.科学的研究の応用
Fragmentation Mechanisms in Mass Spectrometry
Research by Pritchard (1970) explored the fragmentation mechanisms of organophosphorus esters, like phosphorothioic acid derivatives, in mass spectrometry. This study provides valuable insights into the decomposition paths of positive ions of these esters, highlighting their utility in analytical chemistry and mass spectrometric analysis (Pritchard, 1970).
Nematode Control in Agriculture
Johnson's (1970) study investigated the influence of organic pesticides, including certain phosphorothioate derivatives, on nematode populations and seed production in centipede grass. These findings underscore the potential agricultural applications of phosphorothioic acid derivatives in pest management (Johnson, 1970).
Insecticidal Activity
Tamura et al. (1961) evaluated the insecticidal properties of various phosphorothioates, including O,O-diethyl O-cyanophenyl derivatives. This study contributes to understanding the broad spectrum of biological activities and potential applications of these compounds in pest control (Tamura et al., 1961).
Microbial Degradation
Sheela and Pai (1983) explored the metabolism of fensulfothion, a phosphorothioate, by soil bacteria like Pseudomonas alcaligenes. Their research highlights the environmental degradation pathways of these compounds and their impact on soil microbiology (Sheela & Pai, 1983).
Catalysis and Kinetics
Tsang et al. (2004) studied the La3+-catalyzed methanolysis of phosphorothioate derivatives, providing insights into the reaction mechanisms and kinetics of these compounds. This research is crucial for understanding the chemical behavior and potential catalytic applications of phosphorothioates (Tsang et al., 2004).
Comparative Hydrolysis Reactions
Purcell and Hengge (2005) compared the hydrolysis reactions of phosphate and phosphorothioate esters, providing valuable data on the thermodynamics and kinetics of these reactions. Their findings are significant for understanding the chemical stability and reactivity of phosphorothioate esters in various environments (Purcell & Hengge, 2005).
Thermal Decomposition and Ecotoxicity
Sanchirico et al. (2012) investigated the thermal decomposition of Fenitrothion, a phosphorothioate, identifying decomposition products and assessing their eco-toxicity. This study provides essential insights into the environmental impact and safety aspects of phosphorothioate derivatives (Sanchirico et al., 2012).
Safety And Hazards
特性
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3PS2/c1-6-14-17(18,15-7-2)16-12-8-10(3)13(19-5)11(4)9-12/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJMLJORHNGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C(=C1)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075335 | |
| Record name | Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester | |
CAS RN |
52-60-8 | |
| Record name | Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bayer 9017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-DIETHYL O-(3,5-DIMETHYL-4-(METHYLTHIO)PHENYL) PHOSPHOROTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29J999HDWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















